molecular formula C13H21O3P B3256970 2-Diethoxyphosphoryl-1,3,5-trimethylbenzene CAS No. 28036-01-3

2-Diethoxyphosphoryl-1,3,5-trimethylbenzene

Cat. No. B3256970
CAS RN: 28036-01-3
M. Wt: 256.28 g/mol
InChI Key: SPEDBJBEDYXAML-UHFFFAOYSA-N
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Description

“2-Diethoxyphosphoryl-1,3,5-trimethylbenzene” is a derivative of 1,3,5-trimethylbenzene, also known as mesitylene . Mesitylene is a derivative of benzene with three methyl substituents positioned symmetrically around the ring .


Synthesis Analysis

The synthesis of related compounds has been studied. For instance, diethyl benzylphosphonates have been synthesized using a palladium-catalyzed α, β-homodiarylation of vinyl esters . A new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product (from 1% to 38%) .


Molecular Structure Analysis

The molecular structure of 1,3,5-trimethylbenzene consists of a benzene ring with three methyl groups (–CH3) as a substituent . The exact molecular structure of “this compound” would need to be determined through further analysis.


Chemical Reactions Analysis

The atmospheric reaction of the 1,3,5-trimethylbenzene bicyclic peroxy radical with the OH radical has been studied . The product channels of formation of the 1,3,5-trimethylbenzene trioxide (ROOOH), OH-adducts and Criegee intermediate (CI) have been identified .


Physical And Chemical Properties Analysis

1,3,5-trimethylbenzene is a colorless liquid with a peculiar odor . It is insoluble in water and less dense than water . The flash point is near 123°F . The exact physical and chemical properties of “this compound” would need to be determined through further analysis.

Safety and Hazards

1,3,5-trimethylbenzene may be toxic by ingestion and inhalation . It is flammable and insoluble in water . It can cause irritation to eyes, skin, nose, throat, and the respiratory system . It can also cause bronchitis, hypochromic anemia, headache, drowsiness, lassitude (weakness, exhaustion), dizziness, nausea, incoordination, vomiting, confusion, and chemical pneumonitis (aspiration liquid) .

properties

IUPAC Name

2-diethoxyphosphoryl-1,3,5-trimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O3P/c1-6-15-17(14,16-7-2)13-11(4)8-10(3)9-12(13)5/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEDBJBEDYXAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=C(C=C(C=C1C)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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